molecular formula C13H11NO3 B6091367 N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide

N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide

Cat. No.: B6091367
M. Wt: 229.23 g/mol
InChI Key: KTUXVZBOKZVSSI-UHFFFAOYSA-N
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Description

N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide is a chemical compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene core structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring

Properties

IUPAC Name

N-[(1-hydroxy-3-oxoinden-2-yl)methylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-2-11(15)14-7-10-12(16)8-5-3-4-6-9(8)13(10)17/h3-7,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUXVZBOKZVSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=CC1=C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide typically involves the reaction of indane-1,3-dione with appropriate reagents under controlled conditions. One common method involves the nucleophilic addition of an alkyl acetate to dialkyl phthalate under basic conditions, leading to the formation of the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion . This intermediate can then be further reacted with propanamide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indene derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted indene derivatives .

Mechanism of Action

The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. It may also interact with biological targets, such as enzymes and receptors, to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile building block for various applications.

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